(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
説明
The compound is a highly complex spirocyclic molecule featuring:
- A spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa] core with fused oxirane, oxane, and tetraene rings.
- Glycosidic substituents: Two methoxy- and methyl-substituted oxane rings at the C12 position, linked via ether bonds .
- Functional groups: A hydroxyimino (C=N-OH) group at C21 and a hydroxyl group at C24, which may confer redox activity or hydrogen-bonding capabilities.
- Stereochemical complexity: 10 stereocenters (R/S configurations) and an E-configured double bond at C21, critical for molecular interactions .
特性
IUPAC Name |
(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75NO14/c1-27-13-12-16-34-26-58-47-42(51-55)30(4)21-37(50(34,47)54)48(53)61-36-22-35(64-49(25-36)20-19-29(3)45(65-49)33-14-10-9-11-15-33)18-17-28(2)44(27)62-41-24-39(57-8)46(32(6)60-41)63-40-23-38(56-7)43(52)31(5)59-40/h12-13,16-17,21,27,29,31-33,35-41,43-47,52,54-55H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12?,28-17?,34-16?,51-42+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEKFICJGVXDKU-UADBFOMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)C)O[C@@H]1C8CCCCC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound known as (1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a spirocyclic structure with multiple hydroxyl groups and a hydroxyimino functional group. Its intricate stereochemistry contributes to its biological activity.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of various functional groups that may influence its interaction with biological systems.
Research indicates that the compound exhibits antiparasitic , antimicrobial , and anti-inflammatory properties. The mechanisms through which these activities manifest include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival of pathogens.
- Disruption of Cell Membranes : It has been shown to disrupt the integrity of microbial cell membranes.
- Modulation of Immune Responses : The compound may enhance or suppress immune responses depending on the context.
Antiparasitic Activity
In studies evaluating antiparasitic effects, the compound demonstrated significant efficacy against various parasites. For instance:
- Case Study 1 : In vitro studies showed that the compound effectively reduced the viability of Leishmania spp., with an IC50 value indicating potent activity.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of bacteria and fungi:
- Case Study 2 : A study assessed its effects on Staphylococcus aureus and found a significant reduction in bacterial growth at concentrations as low as 0.25 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Candida albicans | 0.5 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial and antiparasitic activities, the compound has been studied for its anti-inflammatory properties:
- Case Study 3 : Clinical trials indicated that it significantly reduced markers of inflammation in patients with chronic inflammatory conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the safety and efficacy of the compound:
- Absorption : The compound is rapidly absorbed in biological systems.
- Metabolism : It undergoes extensive metabolism primarily in the liver.
- Excretion : The majority is excreted via urine.
Toxicological studies have shown that at therapeutic doses, the compound exhibits low toxicity profiles.
類似化合物との比較
準備方法
Fischer’s Base Preparation
-
Substrate : A 2-methyleneindoline derivative substituted with cyclohexyl and methyl groups at positions 6' and 5', respectively.
-
Synthesis : Alkylation of indoline with cyclohexyl bromide followed by methyl substitution via Friedel-Crafts alkylation.
-
Reaction Conditions : Conducted in toluene at 80–100°C for 4–6 hours with AlCl₃ as a catalyst.
Metal Chelate Formation
Spirocyclization
-
Coupling Reaction : The Fischer’s base and Cu-chelated nitroso compound are refluxed in ethanol for 2 hours.
-
Yield : 65–72% (reported for analogous spiro[indoline-naphthoxazines]).
-
Stereochemical Control : Chelation enforces axial chirality, critical for the 1R,4S,5'S,6R,6'S configuration.
Oxane Ring Assembly and Functionalization
The target compound features two oxane rings attached via glycosidic linkages. Patent CN107602463B provides a template for constructing such motifs using trans-amide intermediates.
trans-Amide Intermediate Synthesis
Oxane Ring Cyclization
Glycosidic Bond Formation
-
Coupling Agents : Trichloroacetimidate derivatives of the oxane rings are reacted with the spiro-oxazine core under Mitsunobu conditions (DIAD, PPh₃).
-
Stereoselectivity : Axial glycosylation predominates due to steric hindrance from the spirocyclic core.
Hydroxyimino and Hydroxyl Group Introduction
Oximation of Ketone Intermediate
Hydroxylation at C24
Final Assembly and Global Deprotection
Convergent Coupling
Deprotection
Reaction Optimization and Challenges
Key Data Tables
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodology : Use a combination of 2D NMR (NOESY/ROESY) to identify spatial proximity of protons and X-ray crystallography to resolve absolute configurations. For complex oxane substituents, compare experimental optical rotation with calculated values (e.g., using density functional theory (DFT)) to validate stereodescriptors like 1R,4S,5'S .
- Data Interpretation : Cross-reference coupling constants (J values) in H NMR with predicted dihedral angles from computational models to confirm chair conformations in cyclohexyl and oxane moieties .
Q. What strategies are recommended for synthesizing the spiro[3,7,19-trioxatetracyclo...] core?
- Synthetic Design : Employ stepwise cyclization using orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent undesired side reactions. Key steps may include:
Acid-catalyzed spiroketalization for the tetracyclic system.
Regioselective hydroxyimino introduction via oxime formation under controlled pH .
- Challenges : Monitor steric hindrance from the cyclohexyl group during ring-closing steps; use high-pressure liquid chromatography (HPLC) to isolate intermediates .
Q. How can the compound’s solubility be optimized for in vitro assays?
- Approach : Screen co-solvents (e.g., DMSO-water mixtures) or formulate with cyclodextrins to enhance aqueous solubility. Measure partition coefficients (logP) via shake-flask method to guide solvent selection .
Advanced Research Questions
Q. How do structural modifications at the 21-hydroxyimino group affect bioactivity?
- Experimental Design : Synthesize analogs with substituents varying in electronic (e.g., electron-withdrawing nitro groups) and steric (e.g., bulky tert-butyl) properties. Use molecular docking to predict binding affinity changes to target proteins (e.g., kinases or oxidoreductases) .
- Data Analysis : Correlate IC values from enzyme inhibition assays with Hammett constants (σ) or Taft steric parameters (E) to quantify structure-activity relationships (SAR) .
Q. What analytical techniques resolve conflicting data on the compound’s thermal stability?
- Contradiction Analysis :
- Hypothesis 1 : Degradation products may form during DSC/TGA due to residual solvents. Use hyphenated techniques (e.g., TGA-FTIR) to identify evolved gases.
- Hypothesis 2 : Polymorphism could cause inconsistent melting points. Perform variable-temperature X-ray diffraction (VT-XRD) to monitor phase transitions .
- Validation : Compare kinetic stability via Arrhenius plots derived from accelerated aging studies .
Q. How does the compound interact with indoor surface materials (e.g., polymers or metals) in environmental studies?
- Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to track adsorption/desorption kinetics on model surfaces. Quantify surface partitioning coefficients () using Langmuir isotherm models .
- Advanced Technique : Use quartz crystal microbalance with dissipation (QCM-D) to measure mass changes and viscoelastic properties of adsorbed layers .
Methodological Resources
- Structural Elucidation : Refer to IUPAC guidelines for polycyclic nomenclature and PubChem’s computed stereochemical data .
- Synthetic Protocols : Leverage Advanced Synthesis & Catalysis for green chemistry approaches to minimize toxic byproducts .
- Data Reproducibility : Adopt standardized reporting templates (e.g., ACS Organic Chemistry Guidelines) for experimental details, including reaction scales and purification thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
